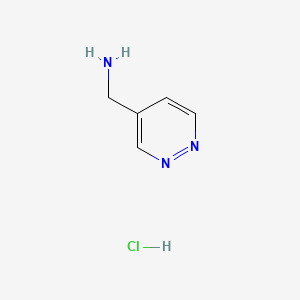

4-Pyridazinemethanamine hydrochloride

Description

Contextualization within Pyridazine (B1198779) Chemistry and Nitrogen Heterocycles

Pyridazine itself is a six-membered aromatic ring containing two adjacent nitrogen atoms. echemi.com This arrangement of nitrogen atoms imparts unique physicochemical properties to the pyridazine core, including a high dipole moment and the capacity for strong hydrogen bonding. chemuniverse.com These characteristics are fundamental to how pyridazine derivatives interact with biological targets. chemuniverse.com

4-Pyridazinemethanamine hydrochloride is characterized by a pyridazine ring substituted at the 4-position with a methanamine hydrochloride group. The presence of the basic aminomethyl group and its salt form further influences the molecule's polarity and potential interactions.

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. prepchem.combldpharm.comgoogle.com Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition processes in biological systems. chemuniverse.com

Significance of Pyridazine Derivatives in Contemporary Chemical Research

The pyridazine scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. cymitquimica.com Researchers have extensively explored pyridazine derivatives for a wide array of therapeutic applications. Studies have shown that compounds incorporating the pyridazine ring exhibit activities such as:

Anticancer: Pyridazine-containing molecules have been investigated as inhibitors of various kinases and other targets involved in cancer progression. cymitquimica.com

Anti-inflammatory: Certain pyridazine derivatives have demonstrated the ability to inhibit enzymes like cyclooxygenase (COX), which are key mediators of inflammation.

Antiviral: The pyridazine nucleus has been incorporated into molecules targeting viral replication processes. google.com

Cardiovascular: Some pyridazine derivatives have been developed as agents acting on the cardiovascular system.

This broad spectrum of activity underscores the versatility of the pyridazine core and provides a strong rationale for the continued investigation of new derivatives like this compound.

Overview of Research Trajectories for this compound

Given the established biological significance of the pyridazine family, research involving this compound is likely to follow several key trajectories. A primary focus would be its synthesis and subsequent evaluation as a building block for more complex molecules. The aminomethyl group serves as a versatile handle for further chemical modifications, allowing for the creation of libraries of related compounds.

A logical progression would involve investigating the biological activity of these newly synthesized derivatives. Drawing from the known activities of other pyridazines, initial screening efforts might target assays for anticancer, anti-inflammatory, or antimicrobial properties. The specific substitution pattern of this compound could lead to novel structure-activity relationships, potentially yielding compounds with improved potency or selectivity for specific biological targets.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈ClN₃ | cymitquimica.com |

| Molecular Weight | 145.5901 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity | Typically ≥97% | cymitquimica.com |

| InChI | 1S/C5H7N3.ClH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3,6H2;1H | cymitquimica.com |

| InChI Key | STAZHFSPADHJCJ-UHFFFAOYSA-N | cymitquimica.com |

| CAS Number | 1351479-13-4 |

Table 2: Computed Properties of 4-Pyridazinemethanamine (Free Base)

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃ | |

| Molecular Weight | 109.13 g/mol | |

| XLogP3 | -1.8 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 51.8 Ų |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

pyridazin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAZHFSPADHJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Pyridazinemethanamine Hydrochloride

Advanced Synthetic Approaches for 4-Pyridazinemethanamine Hydrochloride

The primary and most industrially viable method for the synthesis of 4-pyridazinemethanamine is the catalytic hydrogenation of 4-cyanopyridazine. This transformation is a classic example of nitrile reduction, a fundamental reaction in organic chemistry for the preparation of primary amines.

A common approach involves the use of a Raney nickel catalyst under a hydrogen atmosphere. The reaction is typically carried out in a solvent such as an acetic acid aqueous solution. The acetic acid serves to both facilitate the reaction and to form the hydrochloride salt of the product in situ. The reaction conditions, including temperature and pressure, are crucial for achieving high yields and selectivity. For instance, a similar reduction of 3-cyanopyridine (B1664610) to nicotinaldehyde is performed at 35°C under a hydrogen pressure of 0.3 MPa. researchgate.net It is plausible that analogous conditions could be optimized for the synthesis of 4-pyridazinemethanamine.

Another effective catalytic system for the reduction of nitriles is the use of cobalt nanoparticles. Studies have shown that hexagonal close-packed (hcp) cobalt nanoparticles can efficiently catalyze the hydrogenation of nitriles to primary amines under mild conditions. wur.nl This method offers a potential alternative to traditional nickel catalysts.

Furthermore, electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor represents a modern and sustainable approach. This method has been successfully applied to the reduction of various cyanoarenes to their corresponding benzylamines at room temperature. digitellinc.com The use of a Pt/C cathode catalyst has been shown to be particularly effective. digitellinc.com

A summary of potential catalytic systems for the synthesis of 4-pyridazinemethanamine is presented in the table below.

| Catalyst System | Precursor | Product | Key Features |

| Raney Nickel / H₂ | 4-Cyanopyridazine | 4-Pyridazinemethanamine | Well-established industrial method. |

| Cobalt Nanoparticles / H₂ | 4-Cyanopyridazine | 4-Pyridazinemethanamine | High selectivity under mild conditions. wur.nl |

| Pt/C Cathode (PEM reactor) | 4-Cyanopyridazine | 4-Pyridazinemethanamine | Electrocatalytic, room temperature reaction. digitellinc.com |

An alternative, though less direct, synthetic route could involve the amination of a pre-functionalized pyridazine (B1198779) derivative. For example, the reaction of 4-(chloromethyl)pyridazine (B11762312) with ammonia (B1221849) would yield the desired product. However, this method may be complicated by the potential for over-alkylation and the need to handle a potentially unstable chloromethyl intermediate.

Derivatization Strategies for this compound

The primary amino group in this compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Synthesis of Novel Analogs and Functionalized Derivatives

N-Acylation: The amino group can be readily acylated using various acylating agents to form amides. Common reagents for N-acylation include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt). blumberginstitute.orgnih.gov For example, reaction with acetic anhydride (B1165640) would yield N-(pyridazin-4-ylmethyl)acetamide. The choice of acylating agent allows for the introduction of a wide variety of functional groups and structural motifs.

N-Alkylation: The primary amine can also undergo N-alkylation with alkyl halides or through reductive amination with aldehydes and ketones. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A transition-metal-free direct N-alkylation of anilines using alcohols, mediated by pyridine (B92270) as a hydrogen shuttle, has been reported and could potentially be adapted for 4-pyridazinemethanamine.

Exploration of Reaction Pathways for Structural Diversification

The pyridazine ring itself offers opportunities for further functionalization, although these reactions are often more complex than derivatization of the amino group. The electron-deficient nature of the pyridazine ring influences its reactivity towards nucleophilic and electrophilic reagents.

Nucleophilic Substitution: While the pyridazine ring is generally less reactive towards nucleophiles than pyrimidine (B1678525) or pyrazine, substitution reactions can occur, particularly on pyridazine derivatives bearing leaving groups. digitellinc.com

Electrophilic Substitution: Electrophilic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the nitrogen atoms. However, under specific conditions, functionalization at the carbon positions is possible.

A table summarizing potential derivatization reactions is provided below.

| Reaction Type | Reagent/Conditions | Functional Group Modified | Resulting Derivative Class |

| N-Acylation | Acyl chloride, Acid anhydride, Activated carboxylic acids | Primary amine | Amides |

| N-Alkylation | Alkyl halide, Aldehyde/Ketone (reductive amination) | Primary amine | Secondary/Tertiary amines |

Mechanistic Elucidation of Synthetic Reactions

The mechanism of the catalytic hydrogenation of nitriles, the primary route to 4-pyridazinemethanamine, is a well-studied process. It is generally accepted to proceed through the formation of an imine intermediate. The nitrile group first coordinates to the surface of the metal catalyst. Hydrogen atoms, also adsorbed on the catalyst surface, are then sequentially added to the carbon and nitrogen atoms of the nitrile. The initially formed imine can then be further hydrogenated to the primary amine. wur.nl

A key challenge in nitrile hydrogenation is to prevent the formation of secondary and tertiary amines as byproducts. These byproducts can arise from the reaction of the initially formed primary amine with the imine intermediate. The selectivity towards the primary amine is influenced by factors such as the catalyst, solvent, temperature, and pressure. wur.nl

The mechanism of derivatization reactions, such as N-acylation and N-alkylation, follows well-established pathways for amine chemistry. N-acylation typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide product.

Applications in Materials Science: Corrosion Inhibition Studies of 4 Pyridazinemethanamine Hydrochloride

Fundamentals of Corrosion Inhibition by Organic Compounds

The adsorption can be classified as physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemisorption, which entails the formation of a coordinate-type bond between the inhibitor and the metal. researchgate.netresearchgate.net Often, the process is a combination of both, referred to as comprehensive or physicochemical adsorption. researchgate.net 4-Pyridazinemethanamine hydrochloride, with its pyridazine (B1198779) ring containing two nitrogen atoms and an amine functional group, possesses the key structural features that make it a promising candidate for effective corrosion inhibition.

Electrochemical Investigations of Metal Protection

Electrochemical techniques are fundamental in evaluating the performance of corrosion inhibitors as they provide insights into the kinetics of the corrosion process and the mechanisms of inhibition at the metal-electrolyte interface.

Potentiodynamic polarization studies are conducted to determine the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net By analyzing the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. A significant decrease in the corrosion current density in the presence of the inhibitor indicates effective corrosion protection. psecommunity.org

The inhibitor is classified as anodic, cathodic, or mixed-type based on the change in the corrosion potential. For this compound, the data suggests it functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. researchgate.netrsc.org The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor.

Interactive Table: Potentiodynamic Polarization Parameters

Explore the data by hovering over the values to see detailed explanations.

| Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |

| Blank | -480 | 1050 | 95 | -125 | - |

| 1x10⁻⁵ | -495 | 210 | 90 | -120 | 80.0 |

| 5x10⁻⁵ | -505 | 105 | 88 | -118 | 90.0 |

| 1x10⁻⁴ | -510 | 73.5 | 85 | -115 | 93.0 |

| 5x10⁻⁴ | -515 | 42 | 82 | -112 | 96.0 |

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of the inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface. derpharmachemica.comresearchgate.net The Nyquist plot, a common representation of EIS data, typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). An increase in the diameter of this semicircle in the presence of the inhibitor signifies an increase in Rct and thus, a higher resistance to corrosion. researchgate.netresearchgate.net

Simultaneously, the double-layer capacitance (Cdl) tends to decrease with increasing inhibitor concentration. researchgate.net This is attributed to the replacement of water molecules at the interface by the inhibitor molecules, which have a lower dielectric constant and form a thicker protective layer. researchgate.net

Interactive Table: Electrochemical Impedance Spectroscopy Data

Click on a row to highlight the corresponding inhibitor concentration's effect.

| Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |

| Blank | 50 | 200 | - |

| 1x10⁻⁵ | 250 | 80 | 80.0 |

| 5x10⁻⁵ | 500 | 50 | 90.0 |

| 1x10⁻⁴ | 715 | 35 | 93.0 |

| 5x10⁻⁴ | 1190 | 25 | 95.8 |

Galvanostatic polarization is a technique where a constant current is applied to the electrode, and the resulting potential is measured over time. mdpi.com This method can be employed to accelerate corrosion processes, allowing for the rapid evaluation of an inhibitor's performance under specific conditions. mdpi.com By applying a controlled anodic current, the dissolution rate of the metal can be precisely controlled and studied. mdpi.com

This technique is particularly useful for understanding the stability and breakdown potential of the protective film formed by the inhibitor. The change in potential over time at a constant applied current provides information on the passivation and film formation kinetics, offering a different perspective on the inhibitor's effectiveness compared to potentiodynamic methods. mdpi.com

Mass Loss and Gasometry Studies on Corrosion Rate Reduction

The gravimetric or mass loss method is a straightforward and widely used technique to determine the corrosion rate. derpharmachemica.comsemanticscholar.org It involves immersing a pre-weighed metal specimen in the corrosive solution, with and without the inhibitor, for a specific duration and at a controlled temperature. semanticscholar.org The weight loss is then used to calculate the corrosion rate and the inhibitor's efficiency. derpharmachemica.com Studies show that the inhibition efficiency of pyridazine derivatives increases with concentration but may decrease with a rise in temperature, suggesting a physical adsorption mechanism might be dominant in some cases. derpharmachemica.comresearchgate.net

Interactive Table: Mass Loss Measurement Data

Filter the data by temperature to observe its effect on inhibition efficiency.

| Concentration (M) | Corrosion Rate (mg·cm⁻²·h⁻¹) at 303 K | IE (%) at 303 K | Corrosion Rate (mg·cm⁻²·h⁻¹) at 323 K | IE (%) at 323 K |

| Blank | 1.10 | - | 2.90 | - |

| 1x10⁻⁵ | 0.231 | 79.0 | 0.812 | 72.0 |

| 5x10⁻⁵ | 0.110 | 90.0 | 0.464 | 84.0 |

| 1x10⁻⁴ | 0.077 | 93.0 | 0.319 | 89.0 |

| 5x10⁻⁴ | 0.044 | 96.0 | 0.203 | 93.0 |

Adsorption Behavior and Thermodynamic Modeling

Understanding the adsorption isotherm is crucial for describing the interaction between the inhibitor molecules and the metal surface. mdpi.com Several isotherm models, such as Langmuir, Freundlich, and Temkin, are used to fit the experimental data. mdpi.commdpi.com For many pyridazine-based inhibitors, the adsorption process is well-described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netrsc.orgresearchgate.net

Thermodynamic parameters, including the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), can be calculated to further elucidate the adsorption mechanism. mdpi.comnih.gov A negative value of ΔG°ads indicates a spontaneous adsorption process. derpharmachemica.comjocpr.com The magnitude of ΔG°ads can also provide insight into whether the adsorption is predominantly physical (around -20 kJ/mol) or chemical (more negative than -40 kJ/mol).

Interactive Table: Thermodynamic Parameters of Adsorption

Sort the table by different parameters to analyze the thermodynamic profile.

| Temperature (K) | Kads (M⁻¹) | ΔG°ads (kJ/mol) | ΔH°ads (kJ/mol) | ΔS°ads (J·mol⁻¹·K⁻¹) |

| 303 | 2.5 x 10⁴ | -35.8 | -15.2 | 68.0 |

| 313 | 1.8 x 10⁴ | -35.1 | -15.2 | 63.6 |

| 323 | 1.3 x 10⁴ | -34.3 | -15.2 | 59.1 |

| 333 | 0.9 x 10⁴ | -33.5 | -15.2 | 55.0 |

Langmuir Adsorption Isotherm Analysis

The Langmuir adsorption isotherm is a fundamental model used to describe the formation of a monolayer of adsorbate on a solid surface. mdpi.com This model assumes that adsorption occurs at specific, localized sites on the surface and that the adsorbed layer is one molecule thick. mdpi.com The adsorption of this compound on metal surfaces, particularly mild steel in acidic solutions, often conforms to the Langmuir isotherm. ekb.egrsc.orgmdpi.com

The Langmuir isotherm is mathematically represented as:

C/θ = 1/K_ads + C

where:

C is the concentration of the inhibitor.

θ is the surface coverage.

K_ads is the equilibrium constant of the adsorption process.

A linear plot of C/θ versus C indicates that the adsorption process follows the Langmuir isotherm. researchgate.net The equilibrium constant, K_ads, can be determined from the intercept of this plot. researchgate.net Studies on various pyridine (B92270) derivatives have demonstrated a good fit with the Langmuir model, suggesting the formation of a protective monolayer on the metal surface. nih.govresearchgate.netresearchgate.net The adherence to this model implies that the inhibitor molecules are adsorbed onto the metal surface, effectively blocking the active corrosion sites. ohio.edu

Table 1: Representative Langmuir Adsorption Parameters for Pyridine-based Inhibitors

| Inhibitor System | Metal | Corrosive Medium | K_ads (L/mol) | R² | Reference |

| Pyridine Derivative | Mild Steel | 1 M HCl | 2.5 x 10^4 | 0.999 | researchgate.net |

| 4-(pyridin-4-yl)thiazol-2-amine | Mild Steel | 1 M HCl | - | >0.99 | nih.gov |

| Pyridinium Salt Derivative | Mild Steel | 1 M H₂SO₄ | - | - | ekb.eg |

Temkin Adsorption Isotherm Analysis

The Temkin adsorption isotherm takes into account the interactions between the adsorbate molecules. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. biointerfaceresearch.com The Temkin isotherm is expressed as:

θ = (1/f) * ln(K_ads * C)

where:

θ is the surface coverage.

C is the inhibitor concentration.

K_ads is the equilibrium constant of adsorption.

f is the heterogeneity factor of the surface.

A linear relationship between θ and ln(C) suggests that the adsorption follows the Temkin isotherm. researchgate.netresearchgate.net This model is particularly relevant when there are repulsive forces between the adsorbed molecules. biointerfaceresearch.com Several studies on corrosion inhibitors, including those with structures similar to this compound, have found that the experimental data fits the Temkin isotherm well. researchgate.netijpbs.com

Table 2: Temkin Adsorption Isotherm Parameters for Corrosion Inhibitors

| Inhibitor System | Metal | Corrosive Medium | Adsorption Parameter (a) | K_ads (L/g) | Reference |

| Naphthylamine | Cu-Ni alloy | 5% HCl | - | 0.1614 (at 35°C) | jcse.org |

| Plant Extract | Mild Steel | 1M HCl | - | - | ijpbs.com |

| 5-HTP | Mild Steel | 2.0 M HCl | - | - | researchgate.net |

Note: Specific parameters for this compound were not found. The table provides examples of systems where the Temkin isotherm has been applied.

Freundlich Adsorption Isotherm Analysis

The Freundlich adsorption isotherm is an empirical model that describes non-ideal and reversible adsorption, not restricted to monolayer formation. jetir.org It is often applied to adsorption on heterogeneous surfaces. The Freundlich isotherm is given by the equation:

log θ = log K_f + (1/n) * log C

where:

θ is the surface coverage.

C is the inhibitor concentration.

K_f is the Freundlich constant, indicative of the adsorption capacity.

n is the Freundlich exponent, related to the adsorption intensity.

A linear plot of log θ versus log C indicates that the adsorption follows the Freundlich isotherm. jetir.orgjcse.org Values of 'n' between 0 and 1 suggest favorable adsorption. jetir.org In some cases, the adsorption of amine-based inhibitors has been shown to fit the Freundlich isotherm, suggesting a more complex adsorption process than a simple monolayer. jcse.org

Table 3: Freundlich Adsorption Parameters for Amine-Based Inhibitors

| Inhibitor | Metal | Corrosive Medium | K_f (l/g) | n | Reference |

| Naphthylamine | Cu-Ni alloy | 5% HCl | 0.1614 | 0.703 | jcse.org |

| Ethylenediamine | Cu-Ni alloy | 5% HCl | - | - | jcse.org |

| Tetraethylenepentamine | Cu-Ni alloy | 5% HCl | - | - | jcse.org |

Note: This table illustrates the application of the Freundlich isotherm to similar amine compounds, as specific data for this compound is not available.

Assessment of Standard Free Energy of Adsorption

The standard free energy of adsorption (ΔG°_ads) is a crucial thermodynamic parameter that provides information about the spontaneity and nature of the adsorption process. electrochemsci.org It is calculated using the equilibrium constant of adsorption (K_ads) obtained from the adsorption isotherms. semanticscholar.org The relationship is given by:

ΔG°_ads = -RT * ln(55.5 * K_ads)

where:

R is the universal gas constant.

T is the absolute temperature.

The value 55.5 represents the molar concentration of water in the solution. semanticscholar.org

The sign and magnitude of ΔG°_ads indicate the type of adsorption. Generally, values of ΔG°_ads around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. researchgate.net Values around -40 kJ/mol or more negative suggest chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal surface through electron sharing. researchgate.netnih.gov For many pyridine and amine-based inhibitors, the calculated ΔG°_ads values fall in a range that suggests a mixed-mode of adsorption, involving both physisorption and chemisorption. nih.govelectrochemsci.org

Table 4: Standard Free Energy of Adsorption for Pyridine-based Inhibitors

| Inhibitor System | ΔG°_ads (kJ/mol) | Type of Adsorption | Reference |

| Pyridazine Derivative (P1) | -40.27 to -36.29 | Chemisorption | electrochemsci.org |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | - | Mixed (Chemi- and Physisorption) | mdpi.com |

| 4-(pyridin-4-yl)thiazol-2-amine | - | Mixed (Physisorption and Chemisorption) | nih.gov |

Surface Morphological and Compositional Characterization of Protected Metals

To visually and elementally confirm the formation of a protective film by this compound on the metal surface, various surface analysis techniques are employed.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface morphology of materials at high magnification. researchgate.net In corrosion studies, SEM is used to compare the surface of a metal specimen exposed to a corrosive environment with and without an inhibitor. researchgate.net

In the absence of an inhibitor, the SEM micrographs of a metal like mild steel exposed to a strong acid like hydrochloric acid typically show a rough and damaged surface with pits and cracks, indicative of significant corrosion. nih.govbiointerfaceresearch.com In contrast, when the metal is treated with an effective inhibitor such as a pyridine derivative, the SEM images reveal a much smoother surface. nih.govresearchgate.net This smoother morphology provides strong evidence for the formation of a protective film by the inhibitor molecules on the metal surface, which shields it from the corrosive medium. researchgate.netnih.gov Studies on various pyridine-based inhibitors have consistently shown this protective effect through SEM analysis. nih.govnih.gov

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a technique used to determine the elemental composition of a sample. nih.gov In the context of corrosion inhibition, EDX analysis of the metal surface after exposure to the inhibited corrosive solution can confirm the presence of elements from the inhibitor molecule on the surface.

For an inhibitor like this compound, an EDX spectrum of the protected mild steel surface would be expected to show peaks corresponding to Nitrogen (N) from the pyridazine ring and the amine group, in addition to the characteristic peaks of iron (Fe) and other elements from the steel alloy. The presence of these elements from the inhibitor provides direct evidence of its adsorption onto the metal surface, forming the protective layer. nih.gov This elemental confirmation complements the morphological observations from SEM.

X-ray Photoelectron Spectroscopy (XPS) for Adsorbed Film Composition

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to investigate the elemental composition and chemical states of the protective film formed by an inhibitor on a metal surface. nih.gov This method provides direct evidence of inhibitor adsorption and can elucidate the nature of the chemical bonds formed between the inhibitor molecules and the metal. nih.gov By analyzing the high-resolution spectra of key elements like nitrogen (N), carbon (C), and the metal substrate (e.g., iron, Fe), researchers can confirm the presence of the inhibitor's constituent elements on the surface. Furthermore, shifts in the binding energies of these elements can reveal the mechanism of interaction, such as the coordination of nitrogen's lone pair electrons with the vacant d-orbitals of the metal, which is crucial for forming a stable, protective layer.

While XPS is a standard and informative technique in corrosion inhibition research, specific studies detailing the XPS analysis of the adsorbed film of this compound on metal surfaces were not available in the reviewed literature. Such an analysis would be invaluable to confirm its adsorption and to understand the specific atomic interactions responsible for its inhibitive properties.

Influence of Environmental Parameters on Inhibition Efficiency

The performance of a corrosion inhibitor is significantly affected by the ambient temperature. Generally, as temperature increases, corrosion rates accelerate. The behavior of the inhibitor's efficiency with rising temperature helps to classify the adsorption mechanism as either physical (physisorption) or chemical (chemisorption). In many cases, inhibition efficiency decreases as temperature rises, suggesting a physisorption mechanism where the inhibitor molecules are less strongly bound to the metal surface and tend to desorb at higher temperatures. nanobioletters.comresearchgate.netelsevierpure.com Conversely, if the inhibition efficiency remains stable or increases with temperature, it often points towards a more robust chemisorption process. ekb.eg

However, specific research data on the temperature dependence and the corresponding corrosion inhibition kinetics for this compound were not found in the available literature. A detailed study in this area would be necessary to determine the stability of its protective film and the nature of its adsorption mechanism across a range of operating temperatures.

The concentration of the inhibitor in a corrosive medium is a critical factor determining its effectiveness. For this compound and related heterocyclic compounds, studies consistently show that the inhibition efficiency increases with higher concentrations, up to an optimal point. researchgate.netmdpi.com This trend is attributed to greater surface coverage by the inhibitor molecules as their concentration in the solution rises. mdpi.com

A study involving isomers of aminomethylpyridazine, including 4-Pyridazinemethanamine (referred to as Pz1), demonstrated that these compounds provide enhanced protection for mild steel in a 1 M HCl solution as their concentration increases. researchgate.net The increasing concentration allows for the formation of a more compact and effective protective layer on the steel surface, thereby reducing the corrosion rate. researchgate.net While the study confirmed this positive correlation for 4-Pyridazinemethanamine, it did not provide specific inhibition efficiency values at discrete concentrations. The general relationship is illustrated in the table below.

| Inhibitor Concentration | Surface Coverage (θ) | Inhibition Efficiency (IE%) |

|---|---|---|

| Low | Increases | Increases |

| Medium | Increases Further | Increases Further |

| High / Optimal | Approaches Maximum | Reaches Maximum |

This table illustrates the general principle that inhibition efficiency for compounds like this compound increases with concentration due to greater surface coverage.

Mixed-Type Inhibitive Effects of this compound

Corrosion inhibitors can be classified based on their mechanism of action on the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. An inhibitor that affects both reactions is known as a mixed-type inhibitor. researchgate.net This is determined by observing the shift in the corrosion potential (Ecorr) in electrochemical tests like potentiodynamic polarization.

Applications in Medicinal Chemistry and Biological Sciences

The Role of Pyridazine (B1198779) Scaffolds as Privileged Structures in Drug Discovery

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile template for the design of new drugs. mdpi.com The pyridazine ring system has earned this designation due to a confluence of advantageous chemical and physical properties that make it highly attractive for medicinal chemistry applications. researchgate.netnih.gov

One of the key features of the pyridazine scaffold is its unique electronic distribution, characterized by weak basicity and a high dipole moment. This facilitates robust hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition and binding to biological targets. nih.gov The polarity of the pyridazine ring also contributes to favorable pharmacokinetic profiles, including potentially low inhibition of cytochrome P450 enzymes and reduced interaction with the hERG potassium channel, which can mitigate cardiotoxicity risks. nih.gov

Furthermore, the pyridazine moiety is often employed as a bioisosteric replacement for other aromatic rings, such as the phenyl group. This substitution can lead to compounds with improved properties, including reduced lipophilicity and enhanced binding interactions. researchgate.netnih.gov The versatility of the pyridazine scaffold is also evident in its incorporation into a variety of approved drugs and clinical candidates, underscoring its significance in modern drug development. nih.govdrugbank.com Its adaptability allows for the modulation of physicochemical properties and the improvement of ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, making it an invaluable tool for designing future therapeutic agents. nih.govresearchgate.net

Exploration of Structure-Activity Relationships (SAR) in Pyridazine Derivatives

The biological activity of pyridazine derivatives is intricately linked to their chemical structure. The exploration of structure-activity relationships (SAR) is therefore a critical aspect of designing potent and selective therapeutic agents based on this scaffold. nih.govresearchgate.net SAR studies involve systematically modifying the pyridazine core and analyzing how these changes affect the compound's interaction with its biological target.

The design of pyridazine-containing compounds often focuses on the introduction of various substituents at different positions of the ring. The nature, size, and electronic properties of these substituents can profoundly influence the compound's pharmacological activity. For instance, in the context of anticancer agents, specific substitutions on the pyridazine ring have been shown to enhance inhibitory activity against protein kinases, a key target in cancer therapy. nih.govnih.gov

Molecular modeling and computational studies are frequently employed to rationalize the observed SAR and to guide the design of new derivatives with improved potency and selectivity. nih.gov These studies can reveal key interactions between the pyridazine derivative and its target protein, such as hydrogen bonds and hydrophobic interactions, providing insights into the structural requirements for optimal activity. The strategic modification of the pyridazine scaffold, based on a thorough understanding of SAR, is a powerful approach for the development of novel drugs with tailored therapeutic profiles. nih.gov

Investigation of Broad Biological Activities of Pyridazine-Containing Compounds

The versatility of the pyridazine scaffold has led to the discovery of compounds with a wide spectrum of biological activities. researchgate.netsarpublication.com Researchers have extensively investigated the potential of pyridazine derivatives in various therapeutic areas, including infectious diseases, oncology, and inflammatory disorders. slideshare.netsarpublication.com

Pyridazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. researchgate.netresearchgate.net Studies have shown that the antimicrobial efficacy of these compounds is highly dependent on their substitution patterns. For example, certain chloro derivatives of pyridazine have exhibited potent antibacterial activity against Gram-negative bacteria such as E. coli, P. aeruginosa, and S. marcescens, with minimum inhibitory concentrations (MICs) lower than that of the standard antibiotic chloramphenicol. researchgate.netresearchgate.net

The mechanism of action of antimicrobial pyridazines can vary, with some compounds targeting essential bacterial enzymes like DNA gyrase. researchgate.net The development of pyridazinone-based diarylurea derivatives has also yielded compounds with dual antimicrobial and anticancer properties, highlighting the potential for creating multi-functional therapeutic agents from this versatile scaffold. rsc.org

Table 1: Antimicrobial Activity of Selected Pyridazine Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | MICs of 0.892–3.744 μg/mL | researchgate.netresearchgate.net |

| Pyridazinone-based diarylurea | Staphylococcus aureus | MIC of 16 μg/mL | rsc.org |

| Pyridazinone-based diarylurea | Candida albicans | MIC of 16 μg/mL | rsc.org |

The pyridazine scaffold is a key structural feature in numerous compounds with potent antitumor activity. drugbank.comnih.gov These derivatives have been investigated for their ability to inhibit various targets involved in cancer progression, such as protein kinases. nih.govresearchgate.net For example, certain pyridazine-containing compounds have shown significant cytotoxic activity against colon and breast cancer cell lines. jst.go.jpnih.gov

One of the mechanisms through which pyridazine derivatives exert their anticancer effects is by inhibiting vascular endothelial growth factor receptor (VEGFR) kinase, a key player in tumor angiogenesis. jst.go.jpnih.gov Some compounds have exhibited inhibitory activity comparable to or even exceeding that of the established anticancer drug imatinib. jst.go.jp The development of pyridazine-based compounds continues to be a promising avenue for the discovery of novel and effective cancer therapies. drugbank.comnih.gov

Table 2: Anticancer Activity of Selected Pyridazine Derivatives

| Compound | Target/Cell Line | Key Finding | Reference |

|---|---|---|---|

| Compound 5b | HCT-116 (Colon Cancer) | More potent cytotoxic activity than imatinib | jst.go.jp |

| Compound 5b | VEGFR kinase | 92.2% enzyme inhibition | jst.go.jpnih.gov |

| Compounds 8f, 10l, 17a | Melanoma, NSCLC, Prostate, Colon Cancer | Significant growth inhibition (62.21% to 100.14%) | rsc.org |

Pyridazine and pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents. researchgate.netnih.gov These compounds often exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov Notably, many pyridazine-based compounds show a preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

For instance, certain novel pyridazine scaffolds have demonstrated potent COX-2 inhibitory activity with IC50 values lower than that of the selective COX-2 inhibitor celecoxib. nih.gov The anti-inflammatory potential of these compounds, coupled with a favorable safety profile, makes them attractive candidates for the development of new treatments for inflammatory conditions. nih.gov

Table 3: Anti-inflammatory Activity of Selected Pyridazine Derivatives

| Compound | Target | Potency | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| Compound 4c | COX-2 | IC50 = 0.26 µM | - | nih.gov |

| Compound 6b | COX-2 | IC50 = 0.18 µM | 6.33 | nih.gov |

| Celecoxib (Reference) | COX-2 | IC50 = 0.35 µM | - | nih.gov |

Beyond their antimicrobial, antitumor, and anti-inflammatory properties, pyridazine derivatives have been shown to possess a wide range of other pharmacological activities. researchgate.netsarpublication.com These include potential applications as antimalarial, cardiotonic, analgesic, anticonvulsant, and antihypertensive agents. researchgate.netnih.gov

The pyridazine ring is a core component of several marketed drugs with diverse therapeutic uses. For example, pimobendan and levosimendan are cardiotonic agents used in the treatment of heart failure. nih.gov This broad spectrum of activity underscores the remarkable versatility of the pyridazine scaffold and its continued importance in the quest for new and improved medicines. researchgate.netsarpublication.com

Lack of Specific Research Hinders Detailed Analysis of 4-Pyridazinemethanamine Hydrochloride in Bioactive Molecule Synthesis

The pyridazine nucleus is a well-established pharmacophore, and its derivatives have been explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methanamine hydrochloride group at the 4-position of the pyridazine ring, as in this compound, offers a reactive handle for synthetic chemists to introduce a variety of substituents and build diverse molecular architectures. This functional group can readily participate in reactions such as N-acylation, N-alkylation, and reductive amination, allowing for the systematic modification of the molecule to explore its interaction with biological targets.

However, the absence of published research specifically utilizing this compound as a starting material for the synthesis of bioactive compounds limits a detailed discussion on its application in medicinal chemistry. Consequently, no specific data on synthesized compounds, their biological activities, or the design strategies employed could be compiled into the requested data tables.

While the broader class of pyridazine-containing compounds continues to be an active area of research in drug discovery, the specific role and potential of the this compound moiety remain to be fully elucidated and documented in peer-reviewed scientific literature. Further research is necessary to explore the synthetic utility of this compound and to evaluate the biological activities of its derivatives.

Advanced Spectroscopic and Analytical Methodologies in Research on 4 Pyridazinemethanamine Hydrochloride

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

A specific FTIR spectrum for 4-Pyridazinemethanamine hydrochloride, which would detail characteristic absorption bands for its functional groups, is not available. Analysis would typically identify vibrational frequencies for N-H bonds in the amine and hydrochloride salt, C-H bonds of the pyridazine (B1198779) ring, C=N and N=N stretching vibrations within the heterocyclic ring, and various bending vibrations. Without experimental data, a table of these specific wavenumbers cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Information regarding the specific wavelength of maximum absorbance (λmax) for this compound is not documented in the available resources. sigmaaldrich.comlibretexts.org A UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and n → π* electronic transitions within the pyridazine ring system. bldpharm.comnih.gov The pyridazine structure, containing both π-bonds and nitrogen atoms with lone pairs of electrons, would facilitate these transitions upon interaction with UV light. sigmaaldrich.comrsc.org However, without a recorded spectrum, the exact positions and intensities of these absorption bands are unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in published literature or spectral databases. nih.govorganicchemistrydata.org A hypothetical ¹H NMR spectrum would show distinct signals for the protons on the pyridazine ring and the methylene (B1212753) (-CH₂) and amine (-NH₃⁺) protons of the side chain. Similarly, a ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom in the molecule. organicchemistrydata.orglibretexts.org Without this primary data, a detailed structural elucidation and data table cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

A mass spectrum for this compound, which would confirm its molecular weight and reveal its fragmentation pattern, is not available. The molecular weight of the hydrochloride salt is 145.59 g/mol . sigmaaldrich.com In mass spectrometry, the free base (C₅H₇N₃) would likely be observed, with a molecular ion peak [M]⁺ at m/z 109.06. nih.gov Expected fragmentation would involve the loss of the aminomethyl group or cleavage of the pyridazine ring. libretexts.orglibretexts.orgchemguide.co.uk However, without experimental data, the relative abundances and specific m/z values of the fragment ions cannot be detailed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

No specific HPLC or UPLC methods for the analysis of this compound have been published. The development of such a method would involve selecting an appropriate column (e.g., C18), a mobile phase, and a detector. researchgate.netresearchgate.net Key validation parameters like retention time, linearity, and limits of detection and quantification are therefore unknown.

Computational Chemistry and Theoretical Modeling of 4 Pyridazinemethanamine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT methods can accurately determine the optimized molecular geometry, vibrational frequencies, and a host of electronic properties. nih.gov For 4-Pyridazinemethanamine hydrochloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31++G(d,p), would provide a foundational understanding of its intrinsic molecular characteristics. mdpi.com These theoretical calculations are crucial for interpreting experimental data and predicting the chemical behavior of the molecule. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. The HOMO, acting as an electron donor, is indicative of nucleophilic potential, while the LUMO, an electron acceptor, indicates electrophilic potential. nih.gov The spatial distribution of these orbitals highlights the likely sites for electrophilic and nucleophilic attacks.

For pyridazine (B1198779) derivatives, the HOMO is often located over the entire molecule, while the LUMO may be centered on the pyridazine ring. The energy of these orbitals is paramount; a higher HOMO energy (E_HOMO) suggests a greater tendency to donate electrons, whereas a lower LUMO energy (E_LUMO) indicates a higher propensity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E_HOMO | -6.50 | Electron-donating ability |

| E_LUMO | -1.25 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.25 | Chemical reactivity and kinetic stability |

Determination of Electronic Parameters

From the HOMO and LUMO energy values obtained through DFT, several global quantum chemical descriptors can be calculated to quantify the reactivity and stability of this compound. These parameters provide a detailed electronic profile of the molecule. nih.gov

Energy Gap (ΔE): Calculated as ΔE = E_LUMO - E_HOMO, a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

Ionization Potential (IP): The energy required to remove an electron. According to Koopmans' theorem, it can be approximated as IP ≈ -E_HOMO.

Electron Affinity (EA): The energy released when an electron is added. It is approximated as EA ≈ -E_LUMO.

Electronegativity (χ): The power of an atom to attract electrons, calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (IP - EA) / 2. Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

| Parameter | Formula | Illustrative Value | Unit |

|---|---|---|---|

| Ionization Potential (IP) | -E_HOMO | 6.50 | eV |

| Electron Affinity (EA) | -E_LUMO | 1.25 | eV |

| Electronegativity (χ) | (IP+EA)/2 | 3.875 | eV |

| Chemical Hardness (η) | (IP-EA)/2 | 2.625 | eV |

| Chemical Softness (S) | 1/η | 0.381 | eV⁻¹ |

| Dipole Moment (μ) | - | 4.15 | Debye |

Monte Carlo (MC) Simulations for Adsorption Configuration and Energy

Monte Carlo (MC) simulations are a computational method used to explore the potential adsorption configurations of a molecule on a surface, for instance, a metal surface like Fe(110) in corrosion studies. researchgate.net The simulation randomly samples a vast number of possible positions and orientations of the inhibitor molecule on the surface to find the one with the lowest energy, which corresponds to the most stable adsorption state. doi.org For this compound, MC simulations would reveal its preferred orientation on a given substrate, indicating whether it lies flat or stands perpendicular to the surface. researchgate.net

The primary output of these simulations is the adsorption energy, which quantifies the strength of the interaction. A large negative adsorption energy signifies a strong and spontaneous adsorption process. researchgate.net

| Parameter | Illustrative Value (kJ/mol) | Description |

|---|---|---|

| Total Energy | 1500.5 | Total energy of the system (substrate + molecule + solvent). |

| Adsorption Energy | -175.8 | Energy released when the molecule adsorbs on the surface. |

| Rigid Adsorption Energy | -170.2 | Adsorption energy without allowing the molecule to change its conformation. |

| Deformation Energy | -5.6 | Energy released from the relaxation of the molecule on the surface. |

Molecular Dynamics (MD) Simulations for Adsorption Dynamics and Orientations

Following Monte Carlo simulations, Molecular Dynamics (MD) is employed to study the dynamic behavior of the system over time. tandfonline.com MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals how the molecule and substrate atoms move and interact. nih.gov For this compound adsorbed on a surface, MD simulations can confirm the stability of the adsorption configuration found by MC. It shows how the molecule's orientation evolves and how it interacts with surrounding solvent molecules (e.g., water and ions in a corrosive environment) over a period of picoseconds or nanoseconds. tandfonline.comnih.gov The results help visualize the formation and stability of the protective inhibitor film.

Correlation of Theoretical Predictions with Experimental Findings

A crucial step in computational chemistry is the validation of theoretical models against experimental data. researchgate.net For this compound, the insights gained from DFT, MC, and MD simulations should be correlated with real-world measurements. For example, in the context of corrosion inhibition, the calculated adsorption energies and molecular orientations can help explain the inhibition efficiencies observed in electrochemical experiments like polarization curves and electrochemical impedance spectroscopy. tandfonline.com Similarly, predicted biological activities from QSAR models must be validated by in vitro or in vivo testing. mdpi.comtandfonline.com Strong correlation between theoretical and experimental results lends credibility to the computational models and allows them to be used for predictive purposes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to correlate the structural or physicochemical properties of a group of compounds with their biological activity or other effects. kfupm.edu.sanih.gov A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds. nih.gov

To develop a QSAR model for pyridazine-based compounds, one would first synthesize a series of derivatives related to this compound. For each compound, a set of molecular descriptors (e.g., the electronic parameters from DFT calculations like E_HOMO, E_LUMO, dipole moment, etc.) would be calculated. kfupm.edu.sa These descriptors are then statistically correlated with experimentally measured biological activity (e.g., anticancer IC50 values, vasorelaxant activity, or corrosion inhibition efficiency) using methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). researchgate.nettandfonline.comkfupm.edu.sa A statistically robust QSAR model can then be used to guide the design of new pyridazine derivatives with enhanced potency. tandfonline.comnih.gov

Future Research Directions and Emerging Trends for 4 Pyridazinemethanamine Hydrochloride

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyridazine (B1198779) derivatives is undergoing a significant shift towards environmentally benign methodologies. nih.gov Future research will likely focus on adapting these green approaches for the synthesis of 4-Pyridazinemethanamine hydrochloride and related compounds. These methods offer considerable advantages over conventional techniques by reducing reaction times, energy consumption, and the use of hazardous solvents. researchgate.netresearchgate.net

Key green chemistry strategies include:

Microwave-assisted synthesis: This technique accelerates reaction rates, often leading to higher yields and cleaner products compared to conventional heating. ekb.eg

Solvent-free reactions: Methods like grinding allow for reactions to occur in a solid state, eliminating the need for potentially toxic solvents. ekb.eg

Metal-free catalysis: The development of protocols that avoid heavy metal catalysts is a significant area of interest. For instance, inverse electron-demand aza-Diels–Alder reactions can produce pyridazine derivatives under neutral, metal-free conditions, offering a more sustainable and cost-effective pathway. organic-chemistry.org

Use of eco-friendly catalysts: Simple organic acids, such as p-toluenesulfonic acid, are being used to promote the formation of the pyridazine ring, providing a greener alternative to harsher reagents. researchgate.net

These approaches not only minimize environmental impact but also align with the growing demand for sustainable processes in the chemical and pharmaceutical industries.

Exploration of Novel Industrial Applications Beyond Corrosion Inhibition

While pyridazine derivatives are known for their efficacy as corrosion inhibitors, their application landscape is expanding into other industrial sectors. tandfonline.comkfupm.edu.saresearchgate.netresearchgate.net The unique electronic properties of the pyridazine ring make it a versatile building block for advanced materials and agrochemicals.

Emerging industrial applications include:

Agrochemicals: Pyridazine structures are being incorporated into new pesticides and herbicides due to their biological activity. rjptonline.orgmdpi.com

Optical Materials: The π-deficient aromatic pyridazine ring is being explored for the construction of pi-conjugated materials with specific optical properties, potentially for use in smart luminescent materials. researchgate.netresearchgate.net

Supramolecular Chemistry: The nitrogen atoms in the pyridazine ring act as effective complexing agents for metal ions, enabling the construction of sophisticated architectures like coordination polymers. researchgate.net These materials have potential uses in catalysis and materials science.

Future research will likely uncover more applications as chemists further explore the reactivity and properties of this heterocyclic scaffold.

Advanced Drug Design Utilizing Pyridazine Core Structures

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. nih.govrjptonline.orgnih.gov Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable core for designing new therapeutic agents. nih.govblumberginstitute.orgfrontiersin.org

Key therapeutic areas for pyridazine-based drug design include:

Oncology: A significant number of pyridazine-containing compounds have been synthesized and evaluated as anticancer agents, targeting various biological processes involved in cancer progression. nih.govbohrium.comnih.gov

Infectious Diseases: Researchers are developing pyridazine derivatives as potent antimicrobial, antiviral (including against Hepatitis A and Dengue), and antifungal agents. researchgate.netresearchgate.netnih.govgeorgiasouthern.edu

Neurodegenerative Diseases: The scaffold is being used to design multi-target ligands for complex conditions like Alzheimer's disease, aiming to inhibit key pathological processes such as acetylcholinesterase activity and amyloid-beta aggregation. nih.govnih.gov

Inflammatory Diseases: Pyridazinone analogs have shown potential as anti-inflammatory agents. nih.gov

The versatility of the pyridazine ring allows medicinal chemists to fine-tune the pharmacological properties of molecules, leading to the development of novel drug candidates with improved efficacy and safety profiles. frontiersin.org

Integration of Machine Learning and Artificial Intelligence for Compound Optimization and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and the pyridazine class of compounds is no exception. nih.govresearchgate.net These computational tools can dramatically accelerate the design and optimization process, reducing the time and cost associated with traditional experimental methods. researchgate.netnih.gov

Applications of AI/ML in pyridazine research include:

Predictive Modeling: ML algorithms, such as random forests and gradient boosting, are used to create Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models can accurately predict the properties of new pyridazine derivatives, such as their efficacy as corrosion inhibitors or their potential biological activity, based on their molecular structure. researchgate.netresearchgate.net

Virtual Screening and De Novo Design: AI can screen vast virtual libraries of compounds to identify promising candidates for a specific target. researchgate.net Generative models can even design entirely new molecules with desired properties from the ground up.

Compound Optimization: By analyzing structure-activity relationships, ML models can guide chemists in modifying existing compounds to enhance their desired properties and minimize undesirable ones. youtube.com Active learning approaches, for example, can intelligently select which compounds to synthesize and test next to most efficiently optimize a lead molecule. blogspot.com

This synergy between computational power and experimental chemistry is paving the way for the rapid discovery of optimized pyridazine-based compounds for a variety of applications. nih.gov

Interdisciplinary Research on Multifunctional Pyridazine Derivatives

The future of pyridazine research lies in interdisciplinary collaboration, combining expertise from medicinal chemistry, materials science, and computational biology to create novel, multifunctional molecules. The inherent versatility of the pyridazine scaffold makes it an ideal candidate for developing single compounds that can perform multiple roles.

Examples of interdisciplinary research directions include:

Dual-Action Therapeutics: Designing single molecules with both anticancer and antimicrobial properties is a key area of research. nih.gov This is particularly relevant for treating immunocompromised cancer patients who are susceptible to infections. nih.gov

Theranostics: Combining therapeutic and diagnostic capabilities in one molecule is another emerging field. Pyridazine derivatives are being investigated for use in applications like hyperpolarized magnetic resonance imaging (MRI), where they could act as both a diagnostic agent and a potential therapeutic. core.ac.uk

Multi-Target Agents: For complex multifactorial diseases like Alzheimer's, researchers are designing pyridazine derivatives that can interact with multiple biological targets simultaneously to achieve a greater therapeutic effect. nih.govnih.gov

This integrated approach allows for the development of highly innovative solutions to complex problems in medicine and technology.

Research Findings Summary

| Research Area | Key Findings | Representative Compounds/Methods | Source Index |

| Green Synthesis | Microwave and grinding methods offer efficient, eco-friendly synthesis of pyridazinone derivatives. | 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives | ekb.eg |

| Green Synthesis | Metal-free aza-Diels-Alder reactions provide high yields of pyridazine amines under neutral conditions. | 6-aryl-pyridazin-3-amines | organic-chemistry.org |

| Industrial Applications | Pyridazine derivatives can be used as N-donor multidentate ligands to create coordination polymers. | Polycondensed pyridazines | researchgate.net |

| Drug Design | The pyridazine scaffold is a "privileged" structure in anticancer drug design. | Glutaminase 1 (GLS1) inhibitors, TRK inhibitors | nih.gov |

| Drug Design | Pyridazinone derivatives were designed as multi-target ligands for Alzheimer's disease. | 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives | nih.govnih.gov |

| Machine Learning | Ensemble stacking ML models can accurately predict the corrosion inhibition efficiency of pyridazine compounds. | XGB, LGBM, CatBoost, Random Forest models | researchgate.net |

| Multifunctional Agents | Pyridazinone-based diarylurea derivatives were developed as dual antimicrobial and anticancer agents. | Diarylurea derivatives with pyridazinone scaffolds | nih.gov |

Q & A

Q. What are the optimized synthetic routes for 4-Pyridazinemethanamine hydrochloride, and how can purity be ensured?

Methodological Answer: A common approach involves nucleophilic substitution reactions under controlled alkaline conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. For example, similar compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via reactions between aromatic nitro compounds and amines, with purification steps (e.g., recrystallization or column chromatography) to isolate the hydrochloride form . Purity (>95%) can be validated using HPLC with UV detection at 254 nm, referencing retention times against certified standards .

Q. Which analytical techniques are most effective for characterizing this compound and detecting impurities?

Methodological Answer:

- HPLC-MS : Identifies the molecular ion peak ([M+H]+) and detects trace impurities (e.g., unreacted intermediates or byproducts) .

- NMR Spectroscopy : Confirms structural integrity; compare H and C NMR shifts with literature data for pyridazine derivatives .

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl content) to confirm the hydrochloride salt formation .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

Methodological Answer: Stability studies should be conducted under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). For example:

- pH Stability : Use buffer solutions (pH 3–9) to assess degradation via HPLC. Pyridazine derivatives often degrade in strongly acidic/basic conditions due to ring-opening reactions .

- Thermal Stability : Thermogravimetric analysis (TGA) can identify decomposition temperatures. Store lyophilized samples at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction of this compound with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., monoamine oxidases) based on structural analogs (e.g., piperazine derivatives) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) by immobilizing the target protein on a sensor chip and flowing the compound at varying concentrations .

- In Vitro Assays : Test inhibitory activity against enzymes (e.g., acetylcholinesterase) using spectrophotometric methods (e.g., Ellman’s assay) with IC50 calculations .

Q. How can this compound be integrated into multi-step syntheses for complex heterocyclic systems?

Methodological Answer:

- Cross-Coupling Reactions : Utilize Buchwald-Hartwig amination or Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the pyridazine core. For example, Pd(OAc)₂/Xantphos catalysts enable C-N bond formation .

- Cyclization Strategies : React with α,β-unsaturated carbonyl compounds under acidic conditions to form fused pyridazino[1,2-a]pyrimidinones, monitored by TLC .

Q. How should researchers resolve contradictory data in studies involving this compound (e.g., divergent biological activity reports)?

Methodological Answer:

- Reproducibility Controls : Standardize assay conditions (e.g., cell line passage number, solvent concentration). For example, discrepancies in IC50 values may arise from DMSO concentrations >0.1% .

- Orthogonal Validation : Confirm activity using independent methods (e.g., in vitro enzyme inhibition and cellular viability assays). Cross-reference with structurally related compounds (e.g., pyrimidine methanamines) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.